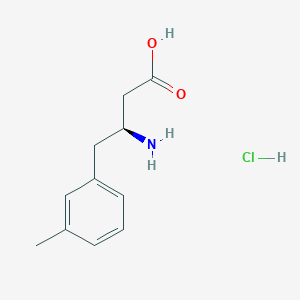

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Vue d'ensemble

Description

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-3-Amino-4-(m-tolyl)butanoic acid.

Protection of Functional Groups: The amino group is often protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions.

Formation of the Hydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the hydrochloride salt.

Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized under suitable conditions to introduce additional functional groups.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups on the aromatic ring.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition

Matrix Metalloproteinases (MMPs)

Research has indicated that (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride acts as an inhibitor of matrix metalloproteinases, which are critical enzymes involved in tissue remodeling and wound healing processes. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that this compound exhibited selective inhibitory activity against specific MMPs, suggesting its potential therapeutic applications in conditions characterized by excessive tissue remodeling such as cancer and fibrosis.

Soluble Epoxide Hydrolase (sEH)

Another area of investigation involves the inhibition of soluble epoxide hydrolase. This enzyme plays a significant role in the metabolism of fatty acids and is implicated in various physiological processes. Preliminary studies suggest that this compound may influence sEH activity, although detailed mechanistic studies are still required to elucidate its full potential .

Neurological Applications

This compound has been explored for its role as a neurotransmitter modulator . Its structural similarity to natural amino acids enables it to interact with neurotransmitter receptors, potentially influencing pathways related to amino acid metabolism and neurotransmission. Research indicates that compounds with similar structures often exhibit enhanced bioactivity due to selective binding to target proteins or enzymes, which is crucial for developing drugs with fewer side effects .

Cosmetic Formulations

The compound has also found applications in the cosmetic industry. It is being investigated for its effectiveness in topical formulations aimed at improving skin hydration and stability. The incorporation of this compound into cosmetic products is subject to rigorous safety and efficacy testing, aligning with regulatory standards such as the European Union Directive on cosmetic products .

Synthetic Routes and Production

The synthesis of this compound involves several steps that emphasize the importance of stereochemistry in producing biologically active compounds. Common synthetic routes include:

- Starting Material: Utilization of commercially available chiral amino acids.

- Protection of Functional Groups: Use of protecting groups to prevent unwanted reactions during synthesis.

- Formation of Hydrochloride Salt: Treatment with hydrochloric acid to yield the hydrochloride form.

- Deprotection: Removal of protecting groups to obtain the final product.

These methods are optimized for both laboratory-scale and industrial production, ensuring high yields and purity.

Case Studies

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: Similar structure but with a para-substituted aromatic ring.

(S)-3-Amino-4-(o-tolyl)butanoic acid hydrochloride: Similar structure but with an ortho-substituted aromatic ring.

Uniqueness

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is unique due to its meta-substituted aromatic ring, which can influence its chemical reactivity and biological activity differently compared to its ortho- and para-substituted analogs.

Activité Biologique

(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in the scientific community for its diverse biological activities. This compound exhibits significant potential as a modulator in various biochemical pathways, particularly in enzyme inhibition and neurotransmitter modulation. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a meta-tolyl substituent. The presence of the m-tolyl group enhances its lipophilicity, influencing its interactions within biological systems. The compound's molecular formula is , with a molecular weight of 229.7 g/mol.

Key Structural Features:

- Chirality: The compound exists as an enantiomer, which is crucial for its biological activity.

- Functional Groups: The amino and carboxylic acid groups facilitate interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition:

- Studies indicate that the compound acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing processes. This inhibitory action suggests potential therapeutic applications in conditions where MMP activity is dysregulated .

-

Neurotransmitter Modulation:

- Research has shown that this compound modulates specific glutamate receptor subtypes, indicating a role in neuronal communication. This modulation may have implications for treating neurological disorders .

-

Selective Binding:

- The chiral nature of the compound allows it to interact selectively with enantiomer-specific receptors and enzymes, enhancing its efficacy and reducing potential side effects compared to non-selective compounds .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description | Reference |

|---|---|---|

| MMP Inhibition | Inhibits specific MMPs involved in tissue remodeling. | |

| Neurotransmitter Modulation | Modulates glutamate receptors, influencing neuronal communication. | |

| Enzyme Interaction | Acts as a substrate or inhibitor for various enzymes, influencing biochemical pathways. |

Study on MMP Inhibition

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the inhibitory effects of this compound on MMPs. The findings indicated that the compound effectively inhibited specific MMPs involved in pathological conditions such as cancer metastasis and tissue fibrosis .

Neurotransmitter Modulation Research

Another significant study reported in "Neuroscience Letters" investigated the effects of this compound on glutamate receptors. It was found to enhance or inhibit receptor activity depending on concentration, suggesting its potential utility in managing excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-methylphenylbutanoic acid | Similar phenyl group; no chiral center | Neurotransmitter modulation |

| L-Tyrosine | Aromatic amino acid; no m-tolyl group | Precursor for neurotransmitters |

| 2-Amino-3-(p-tolyl)propanoic acid | p-Tolyl instead of m-tolyl | Antidepressant properties |

The meta-substituted aromatic ring in this compound enhances its lipophilicity and receptor interactions compared to ortho- and para-substituted analogs .

Propriétés

IUPAC Name |

(3S)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHTUCDBCBKMKL-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375840 | |

| Record name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270062-92-5 | |

| Record name | (3S)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.